molecular formula C6H7BrN2O B3204077 2-Bromo-6-ethoxypyrazine CAS No. 1027512-76-0

2-Bromo-6-ethoxypyrazine

Cat. No. B3204077
CAS RN: 1027512-76-0
M. Wt: 203.04 g/mol
InChI Key: RQLZSRJQNYADCV-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxypyrazine is a chemical compound with the molecular formula C7H8BrNO . It is also known by the IUPAC name 6-bromo-2-pyridinyl ethyl ether . The compound appears as a liquid and has a purity of 97% . Its molecular weight is approximately 202.05 g/mol .

Scientific Research Applications

Synthesis and Derivative Formation

2-Bromo-6-ethoxypyrazine, as a bromo-derivative of ethoxypyridine, has been studied for its reactivity and potential to form various derivatives. In a study by Albert (1979), derivatives of 2-aminopyrazine-3-carboxamide, including 6-bromo-2-methyl-, 6-bromo-2-phenyl-, and 6-ethoxy-2-trifluoromethyl-derivatives, were synthesized and evaluated. These derivatives were obtained through methods like heating with ortho esters and amides, and their 1H N.m.r. and i.r. spectra were analyzed (Albert, 1979).

Reactivity and Transformation

Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of ethoxypyridine, including 6-bromo-2-ethoxypyridine, when heated with aqueous hydrochloric acid. Their study demonstrated the formation of chloro- and hydroxypyridines, indicating the reactivity and potential for transformation of these compounds under specific conditions (Hertog & Bruyn, 2010).

Analytical Applications

In the field of analytical chemistry, Sala et al. (2000) developed a method for determining various methoxypyrazines, including 2-methoxypyrazine and 3-alkyl-2-methoxypyrazines, in musts. This method involved headspace solid-phase microextraction (SPME) and capillary gas chromatography, using 3-isopropyl-2-ethoxypyrazine as the internal standard. This indicates the potential use of 2-Bromo-6-ethoxypyrazine and its analogs in analytical methodologies (Sala et al., 2000).

Chemical Movement and Environmental Studies

In environmental studies, Fortin et al. (2002) explored the movement of bromide and pesticides to tile drains under different cropping practices. Although the study did not directly involve 2-Bromo-6-ethoxypyrazine, it provides insights into the environmental behavior of bromo-compounds and their potential impact on water quality (Fortin et al., 2002).

Safety and Hazards

  • Safety Data Sheet (SDS) : Available here.

properties

IUPAC Name

2-bromo-6-ethoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLZSRJQNYADCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312985
Record name 2-Bromo-6-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxypyrazine

CAS RN

1027512-76-0
Record name 2-Bromo-6-ethoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027512-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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